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molecular formula C5H5N3O4 B1301245 (4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 6645-69-8

(4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B1301245
M. Wt: 171.11 g/mol
InChI Key: KUJDGSFHKVQDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296725B2

Procedure details

Oxalyl chloride (29.6 g, 234 mmol) and DMF (several drops) were added to a stirred mixture of 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (20 g, 117 mmol) in dichloromethane (200 mL) and stirred at room temperature for 5 h. The solvent was then removed in vacuo and the residue was diluted with THF (100 mL). This solution was added to a stirred solution of triethylamine (23.7 g, 234 mmol) and iso-propylamine (10.4 g, 176 mmol) in THF (200 mL) and the reaction was stirred at room temperature overnight. The solvent was removed in vacuo and the residue diluted with 1M hydrochloric acid to pH <4. The solid was filtered, washed with 1M hydrochloric acid and dried in a vacuum oven to afford N-isopropyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid (18 g, 84.8 mmol).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[N:12][N:13]([CH2:15][C:16]([OH:18])=O)[CH:14]=1)([O-:9])=[O:8].C(N(CC)CC)C.[CH:26]([NH2:29])([CH3:28])[CH3:27]>CN(C=O)C.ClCCl.C1COCC1>[CH:26]([NH:29][C:16](=[O:18])[CH2:15][N:13]1[CH:14]=[C:10]([N+:7]([O-:9])=[O:8])[CH:11]=[N:12]1)([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with THF (100 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with 1M hydrochloric acid to pH <4
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 1M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)NC(CN1N=CC(=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 84.8 mmol
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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